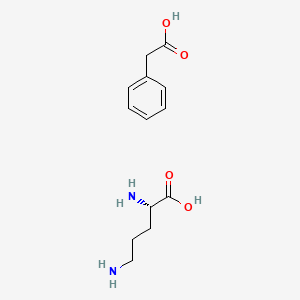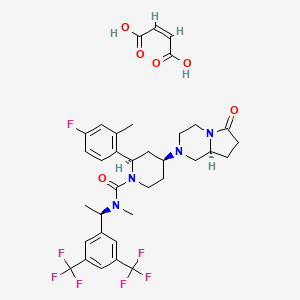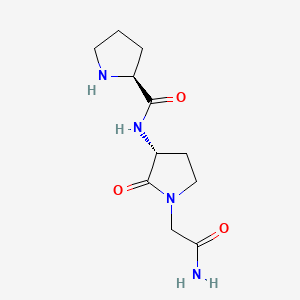
Paopa
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Paopa” is an allosteric modulator of dopamine D2 receptors . It has shown potential in preventing and reversing behavioral and biochemical abnormalities in an amphetamine-sensitized animal model of schizophrenia . The chemical name for “Paopa” is (3 R )-2-Oxo-3- [ [ (2 S )-2-Pyrrolidinylcarbonyl]amino]-1-pyrrolidineacetamide .
Molecular Structure Analysis
“Paopa” has a molecular formula of C11H18N4O3 . It contains a total of 37 bonds, including 19 non-H bonds, 3 multiple bonds, 4 rotatable bonds, 3 double bonds, 2 five-membered rings, 1 primary amide (aliphatic), 1 secondary amide (aliphatic), 1 tertiary amide (aliphatic), 1 secondary amine (aliphatic), and 1 Pyrrolidine .
Physical And Chemical Properties Analysis
“Paopa” has a molecular weight of 254.29 g/mol . It is soluble to 100 mM in water and to 100 mM in DMSO .
科学研究应用
Therapeutic Potential in Schizophrenia
PAOPA has shown therapeutic potential at the preclinical stage for dopaminergic related illnesses, including animal models of schizophrenia . It has demonstrated therapeutic efficacy in behavioral paradigms representing the negative (social withdrawal) and cognitive-like (novel object recognition) symptoms of schizophrenia .
Treatment for Parkinson’s Disease
PAOPA has shown promise in the treatment of Parkinson’s disease, a neurodegenerative disorder characterized by the loss of dopamine-producing neurons . Its unique allosteric mechanism and dopamine D2 receptor specificity provide a unique composition of properties for the development of potential therapeutics for neuropsychiatric illnesses .
Alleviation of Haloperidol-Induced Extrapyramidal Movement Disorders
PAOPA has been found to prevent haloperidol-induced movement abnormalities in rats displaying a tardive dyskinesia-like state . This suggests its potential use in managing the side effects of antipsychotic medications.
Modulation of Dopamine D2 Receptor
PAOPA selectively attenuates the dopamine D2 receptor and effectively modulates schizophrenia-like symptoms in preclinical animal models . This makes it a promising candidate for the development of new antipsychotic drugs.
Impact on Cerebral Dopamine Neurotrophic Factor (CDNF)
Chronic treatment with PAOPA has been found to increase the expression of CDNF, a protein that has long-term neuroprotective and neuro-restorative effects on dopaminergic neurons . This suggests that PAOPA could have a role in neuroprotection and the treatment of neurodegenerative disorders.
Potential Antipsychotic Drug
Given the therapeutic role of PAOPA and the restorative effect of CDNF in the dopaminergic pathway, PAOPA is being considered as a potential antipsychotic drug . Its effectiveness in reaching targeted therapeutic regions without showing hematological and metabolic abnormalities in chronic treatment further supports this potential .
作用机制
- Paopa impacts several pathways:
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
未来方向
While “Paopa” has shown therapeutic effects in pre-clinical models of schizophrenia and extrapyramidal dysfunction , further studies are required to elucidate its mechanism of action and potential therapeutic applications . Future research may also focus on overcoming resistance to “Paopa” and exploring combination regimens .
属性
IUPAC Name |
(2S)-N-[(3R)-1-(2-amino-2-oxoethyl)-2-oxopyrrolidin-3-yl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O3/c12-9(16)6-15-5-3-8(11(15)18)14-10(17)7-2-1-4-13-7/h7-8,13H,1-6H2,(H2,12,16)(H,14,17)/t7-,8+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHVGEXNEZRSGG-JGVFFNPUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC2CCN(C2=O)CC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N[C@@H]2CCN(C2=O)CC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
114200-31-6 |
Source


|
| Record name | 114200-31-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4,6,7,8,9-Hexahydro-7-(phenylmethyl)-4-[[4-(trifluoromethyl)phenyl]methyl]imidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(1H)-one](/img/structure/B609752.png)
![2-[4-[[(3,5-Dimethoxy-4-methylbenzoyl)-(3-phenylpropyl)amino]methyl]phenyl]acetic acid](/img/structure/B609753.png)
![3-(cyclopropylmethyl)-6-fluoro-7-methyl-N-[5-(1-methylimidazol-4-yl)pyridin-2-yl]benzimidazol-5-amine](/img/structure/B609755.png)
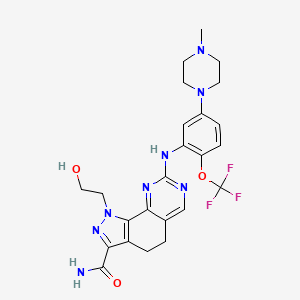
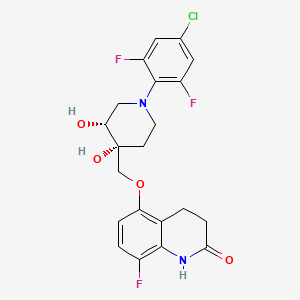

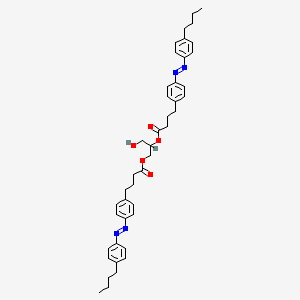
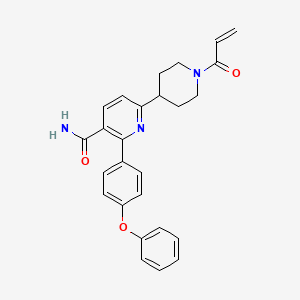

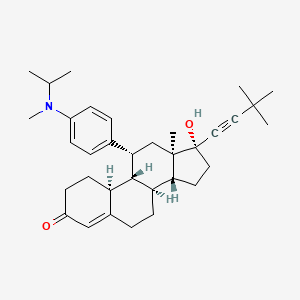
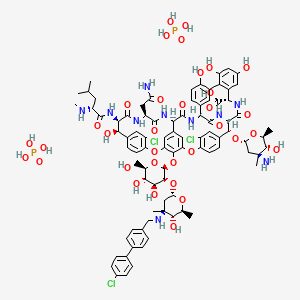
![(4R)-3-[4-[(2Z)-2-[(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]hydrazinyl]phenyl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one](/img/structure/B609771.png)
